molecular formula C9H9N3S B2947518 Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- CAS No. 1283006-89-2

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-

Cat. No. B2947518
M. Wt: 191.25
InChI Key: OZGCIJOJWXGABE-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridin-2-amine is a chemical compound with the CAS Number: 89786-54-9 . It has a molecular weight of 151.19 . It is typically stored at temperatures between 2-8°C . The compound is usually found in a yellow to brown solid form .


Synthesis Analysis

The synthesis of thiazolo pyridine 2-amine can be achieved by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is carried out in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent . The aromatic aldehyde reacts with the synthesized compound thiazolo pyridin-2-amine by using a catalytic amount of Ni (NO3)2 .6H2O at room temperature .


Molecular Structure Analysis

The InChI code for Thiazolo[4,5-c]pyridin-2-amine is 1S/C6H5N3S/c7-6-9-4-3-8-2-1-5 (4)10-6/h1-3H, (H2,7,9) . The compound has a monoclinic crystal structure with parameters a = 10.458 (9) Å, b = 3.805 (3) Å, c = 18.03 (2) Å .


Chemical Reactions Analysis

The aromatic aldehyde reacts with the synthesized compound thiazolo pyridin-2-amine by using a catalytic amount of Ni (NO3)2 .6H2O at room temperature . This protocol has been reported to yield very good results .


Physical And Chemical Properties Analysis

Thiazolo[4,5-c]pyridin-2-amine has a molecular weight of 151.19 . It is typically found in a yellow to brown solid form . The compound is usually stored at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial and Antioxidant Potentials

    Thiazolo[4,5-d]pyridine derivatives exhibit significant in vitro antimicrobial and antioxidant activities. Some of these compounds have also shown promising antitumor activity, indicating their potential as anticancer agents. The molecular docking study suggests that these compounds could act as inhibitors of cathepsin D, a protein associated with cancer progression (Rizk et al., 2020).

  • Cytotoxicity Against Cancer Cell Lines

    A series of thiazolo[3,2-a]pyridines demonstrated anticancer activity across various cancer cell lines. This highlights the potential of these compounds in cancer therapy, with some showing high efficacy and potential for further development (Altug et al., 2011).

Drug Discovery and Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds

    Research into the synthesis of heterocyclic compounds using thiazolo[4,5-c]pyridin-2-amine derivatives has shown that these compounds can be synthesized through eco-friendly techniques such as microwave irradiation. This approach has led to the discovery of new molecules with potential therapeutic applications, including as anticancer agents (Rizk et al., 2020).

  • Design and Synthesis for Drug Development

    The design and synthesis of novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazole derivatives, have been explored for their potential in drug development. This includes examining their biological evaluation for antimicrobial, antioxidant, and anticancer activities, demonstrating the broad application of these compounds in medicinal chemistry (Rizk et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H314 . Precautionary statements include P280;P305+P351+P338;P310 . It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGCIJOJWXGABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-

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